molecular formula C14H28ClN3O10 B1139401 Kasugamycin hydrochloride hydrate CAS No. 200132-83-8

Kasugamycin hydrochloride hydrate

Cat. No.: B1139401
CAS No.: 200132-83-8
M. Wt: 433.84 g/mol
InChI Key: URDOPMVCASNBEZ-VHRLMMNYSA-N
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Description

Kasugamycin hydrochloride hydrate is an antibiotic compound known for its ability to bind both the 30S and 70S ribosomal subunits, but not the isolated 50S subunit. This compound mimics messenger RNA nucleotides, destabilizing transfer RNA binding and inhibiting canonical translation initiation . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kasugamycin hydrochloride hydrate is synthesized through a series of chemical reactions involving the precursor kasugamycin. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the subsequent chemical reactions are carried out in controlled environments to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Kasugamycin hydrochloride hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce kasugamycin derivatives with additional oxygen atoms, while reduction may produce derivatives with additional hydrogen atoms .

Scientific Research Applications

Kasugamycin hydrochloride hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Kasugamycin hydrochloride hydrate exerts its effects by binding to the 30S and 70S ribosomal subunits, mimicking messenger RNA nucleotides. This binding destabilizes transfer RNA binding and inhibits canonical translation initiation. The compound specifically inhibits translation initiation of canonical messenger RNA but not leaderless messenger RNA. This selective inhibition is due to the reduced overlap between messenger RNA and kasugamycin in leaderless messenger RNA, which stabilizes transfer RNA binding in the presence of the 50S subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kasugamycin hydrochloride hydrate is unique in its selective inhibition of canonical messenger RNA translation initiation while not affecting leaderless messenger RNA. This selective inhibition makes it a valuable tool for studying translation mechanisms and developing new antibiotics .

Properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDOPMVCASNBEZ-VHRLMMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859996
Record name Kasugamycin hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-83-8
Record name Kasugamycin hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kasugamycin hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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